Weak DHFR Inhibition Defines a Selectivity Baseline Applicable to Anti-Folate Assay Design
In a head-to-head enzyme inhibition assay against recombinant human DHFR, the target compound exhibited an IC₅₀ greater than 10,000 nM, while against Toxoplasma gondii TS-DHFR the IC₅₀ was 2,700 nM [1]. For context, the clinical DHFR inhibitor methotrexate typically shows IC₅₀ values in the low nanomolar range (1–10 nM) under comparable conditions. This three-orders-of-magnitude potency gap positions the compound not as a potent DHFR inhibitor but as a useful negative control or selectivity marker in DHFR-targeted screening panels.
| Evidence Dimension | DHFR enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM (human DHFR); IC₅₀ = 2,700 nM (T. gondii TS-DHFR) |
| Comparator Or Baseline | Methotrexate (clinical DHFR inhibitor): IC₅₀ ~1–10 nM (human DHFR) [class-level reference] |
| Quantified Difference | >1,000-fold less potent than methotrexate against human DHFR |
| Conditions | Inhibition of recombinant human DHFR expressed in E. coli, preincubated 15 min, followed by addition of DHF substrate and NADPH; T. gondii TS-DHFR expressed in E. coli BL21, same protocol |
Why This Matters
Procuring a compound with a known, well-characterized lack of potency against DHFR provides a validated tool for counter-screening and for benchmarking assay sensitivity when evaluating novel antifolate candidates.
- [1] BindingDB Entry BDBM50203239 (CHEMBL3970251). IC₅₀ > 10,000 nM for human DHFR; IC₅₀ = 2,700 nM for T. gondii TS-DHFR. View Source
